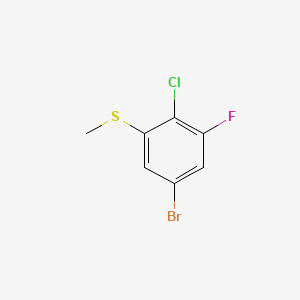

5-Bromo-2-chloro-1-fluoro-3-(methylsulfanyl)benzene

Description

5-Bromo-2-chloro-1-fluoro-3-(methylsulfanyl)benzene is a halogenated aromatic compound featuring a benzene ring substituted with bromine (position 5), chlorine (position 2), fluorine (position 1), and a methylsulfanyl group (position 3). The methylsulfanyl moiety (–SCH₃) contributes to the compound’s electron-rich character due to sulfur’s lone pairs, while the halogens (Br, Cl, F) enhance its electrophilic substitution reactivity. This compound is typically utilized as an intermediate in pharmaceutical and agrochemical synthesis, where its substitution pattern influences regioselectivity in downstream reactions .

Properties

Molecular Formula |

C7H5BrClFS |

|---|---|

Molecular Weight |

255.54 g/mol |

IUPAC Name |

5-bromo-2-chloro-1-fluoro-3-methylsulfanylbenzene |

InChI |

InChI=1S/C7H5BrClFS/c1-11-6-3-4(8)2-5(10)7(6)9/h2-3H,1H3 |

InChI Key |

MRPAAHBCUFDUMF-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=CC(=CC(=C1Cl)F)Br |

Origin of Product |

United States |

Preparation Methods

Sequential Electrophilic Aromatic Substitution (EAS)

This classical approach introduces the halogen substituents stepwise onto a benzene ring:

| Step | Substituent Introduced | Reagents & Conditions | Notes |

|---|---|---|---|

| 1 | Fluorine | Fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) | Fluorination often precedes other halogenations to direct substitution patterns |

| 2 | Chlorine | Chlorine gas (Cl₂) with FeCl₃ catalyst | Electrophilic chlorination under controlled temperature to avoid poly-substitution |

| 3 | Bromine | Bromine (Br₂) or N-bromosuccinimide (NBS) with Lewis acid catalyst | Introduced last to position 5 selectively due to steric and electronic effects |

This sequence ensures selective substitution at positions 1 (fluorine), 2 (chlorine), and 5 (bromine) on the benzene ring.

Introduction of the Methylsulfanyl Group

The methylsulfanyl (-SCH3) group is typically introduced via nucleophilic aromatic substitution (S_NAr) or via thiol addition:

- Starting from a halogenated intermediate (e.g., 5-bromo-2-chloro-1-fluorobenzene), the methylsulfanyl group is installed by reacting with a methylthiolate anion (generated from methyl mercaptan and a base such as sodium hydride or potassium carbonate).

- Reaction conditions usually involve polar aprotic solvents (e.g., dimethylformamide, DMF) at moderate temperatures (50–100 °C).

Lithiation and Boronate Intermediate Formation

Advanced synthetic methods employ lithiation for regioselective functionalization:

- Lithiation of 1-bromo-4-fluorobenzene derivatives with lithium bases such as lithium diisopropylamide (LDA) or n-butyllithium at low temperatures (below 0 °C, often -40 °C) forms aryl lithium intermediates.

- These intermediates can be reacted with borate esters to form boronate esters, which serve as precursors for further cross-coupling reactions.

This method is particularly useful for preparing intermediates that can be converted to the target compound or related derivatives with high regioselectivity and purity.

Industrial Production Considerations

Industrial synthesis of 5-Bromo-2-chloro-1-fluoro-3-(methylsulfanyl)benzene generally follows the laboratory synthetic routes but incorporates:

- Continuous flow reactors to improve reaction control and scalability.

- Use of advanced catalysts to enhance selectivity and reduce by-products.

- Purification techniques such as recrystallization, chromatography, or distillation to achieve high purity.

Control of reaction parameters such as temperature, pressure, and reagent stoichiometry is critical to maximize yield and minimize impurities.

Chemical Reaction Analysis and Variations

Types of Reactions

The compound’s multifunctional nature allows it to participate in various reactions:

- Nucleophilic Substitution: Halogen atoms (Br, Cl, F) can be substituted with other nucleophiles.

- Oxidation: The methylsulfanyl group can be oxidized to sulfoxides or sulfones using oxidants like hydrogen peroxide or m-chloroperbenzoic acid.

- Coupling Reactions: Suzuki-Miyaura or Sonogashira cross-coupling reactions can replace halogens with aryl or alkyl groups using palladium catalysts and boronic acids or alkynes.

Common Reagents and Conditions

| Reaction Type | Reagents | Typical Conditions | Outcome |

|---|---|---|---|

| Nucleophilic substitution | Sodium thiolate, potassium fluoride | Polar aprotic solvents, 50–100 °C | Substituted derivatives |

| Oxidation | H₂O₂, m-CPBA | Room temperature to mild heating | Sulfoxides, sulfones |

| Cross-coupling | Pd catalysts, boronic acids, bases | Inert atmosphere, 50–100 °C | Coupled products with aryl/alkyl groups |

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Sequential EAS | Fluorobenzene derivatives | Cl₂/FeCl₃, Br₂/NBS | Controlled temp, solvents | High regioselectivity | Multi-step, moderate yield |

| Nucleophilic substitution | Halogenated benzene | Methylthiolate, base | DMF, 50–100 °C | Direct methylsulfanyl introduction | Requires careful control to avoid side reactions |

| Lithiation and boronate formation | 1-bromo-4-fluorobenzene | LDA, tri-alkyl borate | Low temp (-40 °C) | High regioselectivity, purity | Requires low temp and inert atmosphere |

| Industrial continuous flow | Optimized intermediates | Catalysts, flow reactors | Controlled pressure/temp | Scalable, efficient | Requires specialized equipment |

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-1-fluoro-3-(methylsulfanyl)benzene can undergo various types of chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other groups using nucleophilic or electrophilic reagents.

Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA).

Reduction Reactions: The compound can undergo reduction reactions, particularly at the halogenated positions, using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solution.

Electrophilic Substitution: Sulfuric acid (H₂SO₄) or nitric acid (HNO₃) for nitration.

Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products

Substitution Products: Depending on the substituent introduced, various derivatives can be formed.

Oxidation Products: Sulfoxides or sulfones.

Reduction Products: Dehalogenated compounds or reduced sulfur-containing derivatives.

Scientific Research Applications

5-Bromo-2-chloro-1-fluoro-3-(methylsulfanyl)benzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.

Medicine: Exploration of its derivatives for pharmaceutical applications, such as potential drug candidates.

Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-1-fluoro-3-(methylsulfanyl)benzene depends on its specific application

Electrophilic Aromatic Substitution: The electron-withdrawing and electron-donating effects of the substituents can influence the reactivity of the benzene ring.

Nucleophilic Attack: The halogen atoms can be targets for nucleophilic attack, leading to substitution reactions.

Oxidation and Reduction: The methylsulfanyl group can undergo oxidation or reduction, affecting the overall reactivity and properties of the compound.

Comparison with Similar Compounds

Substitution Variations: Methylsulfanyl vs. Methoxy

Compound : 5-Bromo-2-chloro-1-fluoro-3-methoxybenzene (CAS 1261216-28-7)

- Key Difference : Replacement of –SCH₃ (methylsulfanyl) with –OCH₃ (methoxy).

- Impact :

- Electronic Effects : Methoxy is a stronger electron-donating group due to oxygen’s higher electronegativity, increasing ring activation compared to methylsulfanyl.

- Reactivity : Methoxy derivatives are more prone to electrophilic substitution at ortho/para positions, whereas methylsulfanyl may favor thioether-specific reactions (e.g., oxidation to sulfoxides/sulfones) .

- Similarity Score : 0.79 .

| Property | Target Compound | 5-Bromo-2-chloro-1-fluoro-3-methoxybenzene |

|---|---|---|

| Molecular Formula | C₇H₄BrClF S | C₇H₅BrClFO |

| Molecular Weight | ~263.53 g/mol | ~265.47 g/mol |

| Key Substituent | –SCH₃ (Position 3) | –OCH₃ (Position 3) |

Halogen Substitution: Fluoro vs. Difluoromethyl

Compound : 5-Bromo-2-chloro-1-(difluoromethyl)-3-(methylsulfanyl)benzene (CAS EN300-6736101)

Positional Isomerism

Compound : 4-Bromo-2-chloro-1-methoxybenzene (CAS 50638-47-6)

- Key Difference : Bromine at position 4 instead of 5; methoxy at position 1.

- Similarity Score: 0.75 .

| Property | Target Compound | 4-Bromo-2-chloro-1-methoxybenzene |

|---|---|---|

| Molecular Formula | C₇H₄BrClF S | C₇H₆BrClO |

| Molecular Weight | ~263.53 g/mol | ~235.48 g/mol |

Functional Group Modifications: Sulfanyl vs. Sulfonyl

Compound : 5-Bromo-2-chlorobenzene-1-sulfonyl chloride (CAS 81226-68-8)

- Key Difference : –SO₂Cl (sulfonyl chloride) at position 1 instead of –F and –SCH₃.

- Impact :

| Property | Target Compound | 5-Bromo-2-chlorobenzene-1-sulfonyl chloride |

|---|---|---|

| Molecular Formula | C₇H₄BrClF S | C₆H₃BrCl₂O₂S |

| Molecular Weight | ~263.53 g/mol | 289.96 g/mol |

Oxidation State Variations: Sulfanyl vs. Sulfone

Compound : 5-Bromo-2-(methylsulfonyl)benzotrifluoride (CAS 300356-32-5)

- Key Difference : –SO₂CH₃ (methylsulfonyl) replaces –SCH₃; additional –CF₃ group.

- Impact :

- Polarity : Sulfonyl groups increase polarity and hydrogen-bonding capacity, improving solubility in aqueous media.

- Stability : Sulfones are less prone to oxidation than sulfides .

Q & A

Q. What are the key synthetic routes for preparing 5-Bromo-2-chloro-1-fluoro-3-(methylsulfanyl)benzene, and how can regioselectivity be controlled?

- Methodological Answer : Synthesis typically involves sequential halogenation and functionalization. For example:

- Step 1 : Bromination/chlorination of a benzene derivative using directing groups (e.g., methylsulfanyl) to ensure proper positioning .

- Step 2 : Fluorination via halogen-exchange reactions (e.g., using KF or CsF under anhydrous conditions) .

- Step 3 : Methylsulfanyl group introduction via nucleophilic substitution with sodium methyl mercaptide (NaSCH₃) .

Regioselectivity is controlled by the electron-donating methylsulfanyl group, which directs electrophilic substitution to the para position. Kinetic studies and DFT calculations can optimize reaction conditions .

Q. Which analytical techniques are critical for verifying the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions via coupling patterns (e.g., deshielded protons near electronegative groups) .

- GC/HPLC : Purity assessment (>95% by GC or HLC, as per reagent catalogs) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (C₇H₄BrClFS) .

- X-ray Crystallography : For unambiguous structural confirmation if single crystals are obtainable .

Advanced Research Questions

Q. How do the electronic effects of substituents influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : The bromine atom (strongly electron-withdrawing) activates the aromatic ring for oxidative addition in Pd-catalyzed couplings, while the methylsulfanyl group (electron-donating) stabilizes intermediates. Key considerations:

- Catalyst Selection : Use Pd(PPh₃)₄ or XPhos ligands to enhance reactivity with sterically hindered substrates .

- Solvent Effects : Polar aprotic solvents (DMF, THF) improve solubility and reaction rates .

- Competing Pathways : The chlorine and fluorine substituents may lead to side reactions (e.g., dehalogenation), requiring controlled temperatures (60–80°C) .

Q. What experimental strategies address contradictions in reported yields for derivatives of this compound?

- Methodological Answer : Discrepancies often arise from variations in:

- Catalyst Purity : Use freshly distilled Pd catalysts to avoid deactivation .

- Moisture Sensitivity : Anhydrous conditions (e.g., molecular sieves) prevent hydrolysis of intermediates .

- Reaction Monitoring : In-situ techniques like FT-IR or LC-MS track intermediate formation and adjust reaction times .

Systematic Design of Experiments (DoE) can isolate critical variables (e.g., temperature, ligand ratio) .

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzyme inhibition)?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to model binding affinities with target proteins (e.g., cytochrome P450 enzymes) .

- MD Simulations : Assess stability of ligand-protein complexes over nanoseconds to identify key residues (e.g., hydrogen bonding with fluorine) .

- QSAR Models : Corrogate substituent electronic parameters (Hammett σ values) with inhibitory activity .

Data Contradiction Analysis

Q. Why do some studies report conflicting regioselectivity in electrophilic substitution reactions?

- Methodological Answer : Contradictions may stem from:

- Solvent Polarity : Polar solvents stabilize charge-separated intermediates, altering regioselectivity .

- Temperature Effects : Higher temperatures favor thermodynamic control (meta products) over kinetic control (para products) .

Resolution: Conduct competition experiments with isotopically labeled substrates to map reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.